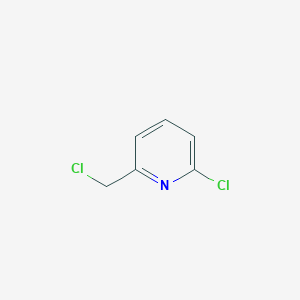
2-Chloro-6-(chloromethyl)pyridine
Vue d'ensemble
Description
2-Chloro-6-(chloromethyl)pyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is one of three isomeric chloromethylpyridines, along with 3- and 4-chloromethylpyridine . It is an alkylating agent and a precursor to pyridine-containing ligands .
Molecular Structure Analysis
The molecular formula of 2-Chloro-6-(chloromethyl)pyridine is C6H5Cl2N . The InChI code is 1S/C6H5Cl2N/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-6-(chloromethyl)pyridine are not detailed in the search results, it is known to be an alkylating agent .Physical And Chemical Properties Analysis
2-Chloro-6-(chloromethyl)pyridine is a solid at room temperature . It has a molecular weight of 162.02 . The compound should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Catalysis in Organic Synthesis
2-Chloro-6-(chloromethyl)pyridine serves as a precursor in the synthesis of pincer ligands, such as 2,6-bis((phenylseleno)methyl)pyridine, which have been utilized in the formation of palladium(II) complexes. These complexes exhibit high catalytic activity for the Heck reaction, an important carbon-carbon coupling process in organic synthesis (Das et al., 2009).
Coordination Chemistry
2,6-Bis(pyrazolyl)pyridines and related ligands, derived from derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, have shown versatility as terpyridine analogues in coordination chemistry. These compounds are involved in the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions, demonstrating the utility of 2-chloro-6-(chloromethyl)pyridine in the field of coordination chemistry and materials science (Halcrow, 2005).
Electronic Materials
The chloromethyl groups in compounds like 2,2′-dichlorodiethyl ether and poly(epichlorhydrin) have been utilized to quaternize pyridine derivatives, leading to the formation of simple and complex salts with TCNQ (tetracyanoquinodimethane). These salts exhibit unique electrical conductivity properties, making 2-chloro-6-(chloromethyl)pyridine relevant in the synthesis of electronic materials (Bruce & Herson, 1967).
Synthesis of Complex Molecules
The synthesis of 2-chloro-6-(trichloromethyl)pyridine, a derivative of 2-chloro-6-(chloromethyl)pyridine, has been achieved through the chlorination of 2-methylpyridine hydrochloride. This process involves the use of triethanolamine and benzoylperoxide as catalysts, demonstrating the compound's utility in the synthesis of complex molecules for various applications, including agrochemicals and pharmaceuticals (Huang Xiao-shan, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-6-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKDPJQJCMVQFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574652 | |
| Record name | 2-Chloro-6-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(chloromethyl)pyridine | |
CAS RN |
78846-88-5 | |
| Record name | 2-Chloro-6-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



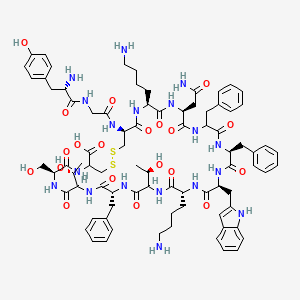

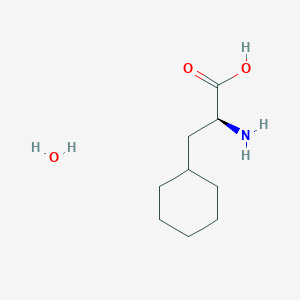
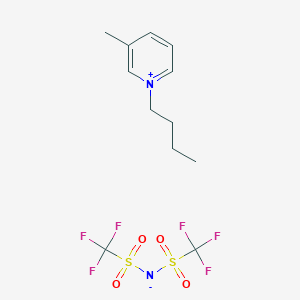

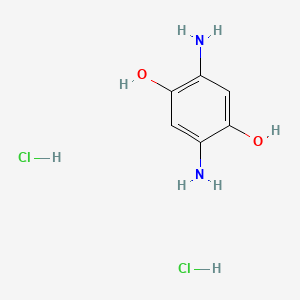
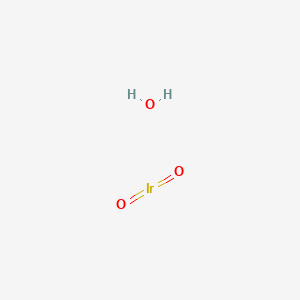
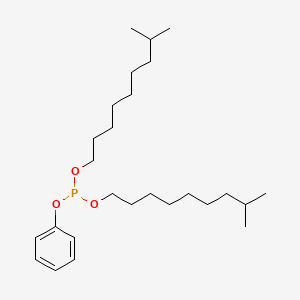
![7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid](/img/no-structure.png)
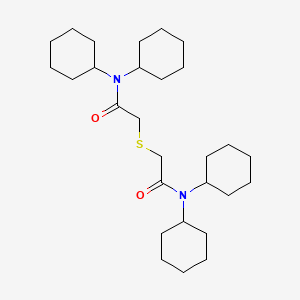
![2,3-Bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B1591468.png)

